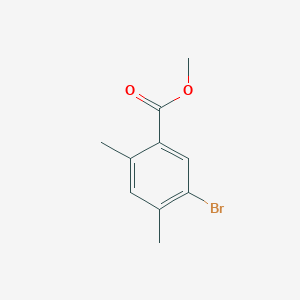

Methyl 5-bromo-2,4-dimethylbenzoate

概要

説明

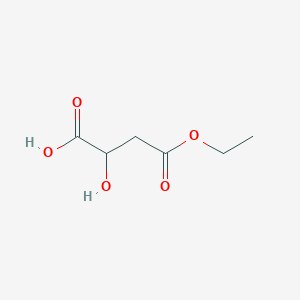

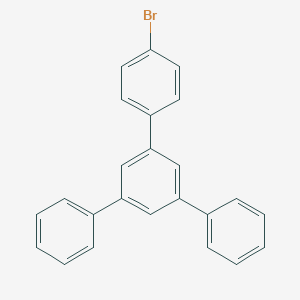

Methyl 5-bromo-2,4-dimethylbenzoate is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .

Molecular Structure Analysis

The InChI code for Methyl 5-bromo-2,4-dimethylbenzoate is 1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 . The compound has a structure that includes a bromine atom attached to a benzene ring, which is further substituted with two methyl groups and a methyl ester group .Physical And Chemical Properties Analysis

Methyl 5-bromo-2,4-dimethylbenzoate is a solid at room temperature . It has a molecular weight of 243.10 g/mol . The compound has a topological polar surface area of 26.3 Ų .科学的研究の応用

Crystal Structure Analysis : Methyl 3,5-dimethylbenzoate, structurally related to Methyl 5-bromo-2,4-dimethylbenzoate, was studied for its crystal structures. It forms strands of C—H⋯O=C bonded molecules arranged into layers (Ebersbach, Seichter, & Mazik, 2022).

Synthesis and Reactions of Derivatives : Research has been conducted on synthesizing and understanding the reactions of various derivatives, including benzo[b]thienyl-lithium, which is pertinent to understanding the behavior of compounds like Methyl 5-bromo-2,4-dimethylbenzoate (Dickinson & Iddon, 1971).

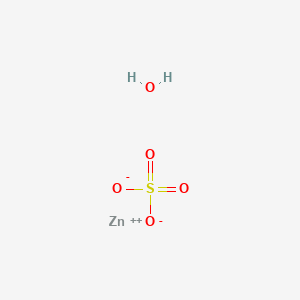

Photodynamic Therapy Applications : Studies on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing schiff base, which include compounds structurally similar to Methyl 5-bromo-2,4-dimethylbenzoate, show potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Shift Studies in Spectroscopy : Investigations into the chemical shifts of methyl groups in compounds like 2,4-dimethylbenzo[g]quinoline provide insights relevant to the study of similar compounds, including Methyl 5-bromo-2,4-dimethylbenzoate, in the field of NMR spectroscopy (Born & Harsin, 1977).

Antimicrobial Activity : Research into the synthesis of new N-phenylpyrazole derivatives, which have potent antimicrobial activity, can be relevant for compounds like Methyl 5-bromo-2,4-dimethylbenzoate. These studies explore the relationship between molecular structure and antimicrobial properties (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Water Oxidation Catalysis : Studies on ruthenium complexes with axial imidazole/DMSO ligands, which include compounds related to Methyl 5-bromo-2,4-dimethylbenzoate, provide insights into controlling the activity of water oxidation catalysts. This has implications in the field of catalysis and renewable energy (Wang et al., 2012).

Safety and Hazards

作用機序

Target of Action

Methyl 5-bromo-2,4-dimethylbenzoate is a chemical compound used in organic synthesis. It’s often used in suzuki-miyaura coupling reactions, which suggests that its primary targets could be organoboron compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, Methyl 5-bromo-2,4-dimethylbenzoate likely acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in the compound is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

In the context of organic synthesis, it’s involved in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .

Pharmacokinetics

It’s reported to have high gastrointestinal absorption , suggesting that it could be well-absorbed if ingested. Its lipophilicity and other properties suggest that it could potentially cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of Methyl 5-bromo-2,4-dimethylbenzoate’s action are largely dependent on the context of its use. In organic synthesis, its primary effect is the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of Methyl 5-bromo-2,4-dimethylbenzoate can be influenced by various environmental factors. For instance, the compound is typically stored in a dry, room temperature environment to maintain its stability . The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can also significantly affect its reactivity and the outcome of the reaction .

特性

IUPAC Name |

methyl 5-bromo-2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWSCROTFQAIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434211 | |

| Record name | methyl 5-bromo-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2,4-dimethylbenzoate | |

CAS RN |

152849-72-4 | |

| Record name | methyl 5-bromo-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)

![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)